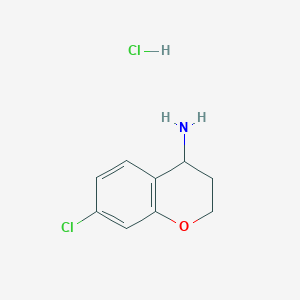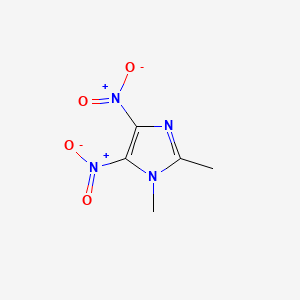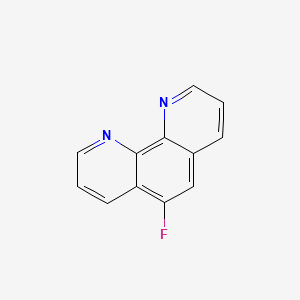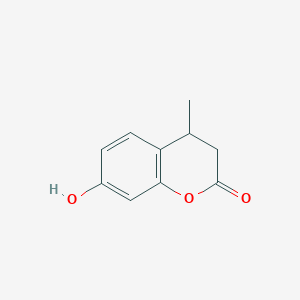
7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
描述
“7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one” is a chemical compound with the molecular formula C10H10O3 . It is also known by other names such as “7-hydroxy-4-methyl-3,4-dihydrochromen-2-one” and "7-hydroxy-4-methylchroman-2-one" .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, one research paper explains the synthesis of 7- { [2- (4- substituted phenyl)-2-oxoethyl] amino}-4-methyl-2H-1-benzopyran-2-one derivatives by the reactions of 7-amino-4-methyl coumarin with substituted phenacyl bromides using a pinch of potassium carbonate as a catalyst in DMF .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O3/c1-6-4-10 (12)13-9-5-7 (11)2-3-8 (6)9/h2-3,5-6,11H,4H2,1H3 .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For example, it reacts with acetophenones to yield the corresponding ethanones, which are then cyclized to coumarinyl integrated thiazolo [3,2- b ] [1,2,4] triazole derivatives upon treatment with phosphorus oxychloride .Physical And Chemical Properties Analysis
This compound has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 46.5 Ų .作用机制
The mechanism of action of 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one is still not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Coumarin has also been shown to interact with various proteins such as DNA topoisomerase II, histone deacetylases, and PPARγ.
Biochemical and Physiological Effects:
Coumarin has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, anticoagulant, and antifungal effects. Coumarin has also been shown to have hepatoprotective, neuroprotective, and cardioprotective effects.
实验室实验的优点和局限性
One of the advantages of using 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one in lab experiments is that it is a naturally occurring compound, making it easily accessible and cost-effective. Coumarin also exhibits a wide range of therapeutic effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. High doses of this compound have been shown to cause liver damage and other adverse effects.
未来方向
There are several future directions for the research on 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one. One of the future directions is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. Another future direction is to investigate the mechanism of action of this compound and its interactions with various proteins and signaling pathways. Additionally, future research could focus on developing new synthetic methods for this compound and its derivatives to improve its therapeutic potential.
In conclusion, this compound is a naturally occurring compound with potential therapeutic applications in various diseases. Its wide range of therapeutic effects and accessibility make it a promising candidate for future research. However, its potential toxicity should be taken into consideration when using it in lab experiments.
科学研究应用
Coumarin has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. Several studies have shown that 7-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one exhibits anticancer properties by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. Coumarin has also been shown to have hypoglycemic and antihyperglycemic effects, making it a potential therapeutic agent for diabetes. Additionally, this compound has been shown to have anticoagulant and anti-inflammatory effects, making it a potential therapeutic agent for cardiovascular diseases.
属性
IUPAC Name |
7-hydroxy-4-methyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-3,5-6,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZSWZFZSBGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648740 | |
| Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19484-75-4 | |
| Record name | 7-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-({6-azaspiro[3.4]octan-8-yl}methyl)carbamate](/img/structure/B3049038.png)
![2-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B3049040.png)
![1,4-Benzenediamine, N,N'-bis[4-(phenylamino)phenyl]-](/img/structure/B3049041.png)
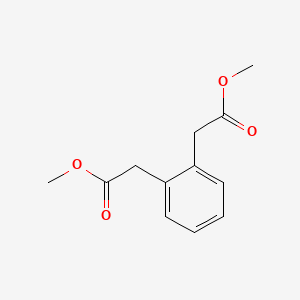
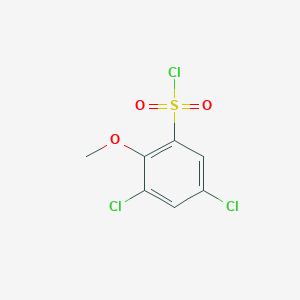

![alpha,alpha,alpha',alpha'-Tetrakis[4-(dimethylamino)phenyl]-2,5-thiophenedimethanol](/img/structure/B3049046.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3049049.png)
